CID 9839786
Description
However, based on general methodologies for compound characterization , its analysis would typically involve:
- Structural Features: Molecular formula, functional groups, and stereochemistry.
- Physicochemical Properties: Molecular weight, solubility (e.g., Log S), and polarity (e.g., TPSA, topological polar surface area).
- Spectral Data: Mass spectrometry (MS) fragmentation patterns and GC-MS chromatographic profiles .

- Biological Activity: Pharmacokinetic parameters (e.g., GI absorption, BBB permeability) and bioactivity scores .
Properties
Molecular Formula |
C2H8Cl3NO2Te+ |
|---|---|
Molecular Weight |
312 g/mol |
InChI |
InChI=1S/C2H4Cl3O2Te.H3N/c3-8(4,5)6-1-2-7-8;/h1-2H2;1H3/p+1 |
InChI Key |
JKJLHRGACLEQMQ-UHFFFAOYSA-O |
Canonical SMILES |
C1CO[Te](O1)(Cl)(Cl)Cl.[NH4+] |
Origin of Product |
United States |
Comparison with Similar Compounds

Key Observations :
- Oscillatoxin derivatives (e.g., CID 101283546) exhibit macrocyclic structures with high molecular weights and polar surfaces, suggesting roles in biological targeting .
- Pyrrolo-triazines (e.g., CAS 918538-05-3) are smaller, halogenated compounds with lower polarity, often used in drug synthesis .
2.3 Pharmacological Profiles
Hypothetical comparisons using parameters from and :
Key Observations :
- Compounds with high GI absorption and BBB permeability (e.g., CAS 1033610-45-5) are often prioritized for central nervous system drug development .
- CYP inhibition profiles influence drug-drug interaction risks, a critical factor in preclinical studies .
Research Findings and Gaps
- Analytical Challenges : The absence of this compound’s GC-MS or NMR data in the evidence limits direct comparison. Standardized protocols (e.g., ICH guidelines) recommend structural elucidation via tandem MS and collision-induced dissociation (CID) .
- Structural Predictions : Tools like PubChem’s structure clustering could identify functional analogues, but validation requires experimental data .
Q & A
Basic Research Questions
Q. How should researchers formulate focused research questions for studies involving CID 9839786?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: Specific biological targets or systems affected by CID 9839785.
- Intervention: Experimental conditions (e.g., dosage, exposure time).
- Comparison: Control groups or alternative compounds.
- Outcome: Measurable endpoints (e.g., binding affinity, toxicity).
Ensure questions are specific, avoid vague terms, and address gaps in existing literature .
Q. What are the key steps for conducting a rigorous literature review on this compound?
- Methodological Answer :
Use academic databases (e.g., PubMed, Google Scholar) with search terms combining "this compound" and domain-specific keywords (e.g., "kinase inhibition," "metabolic pathways").
Prioritize primary sources and peer-reviewed articles.
Critically evaluate methodologies in prior studies to identify inconsistencies or gaps (e.g., conflicting IC₅₀ values).
Use citation management tools to track sources and ensure proper attribution .
Q. How to design reproducible experiments for this compound?
- Methodological Answer :
- Materials and Methods : Document reagent sources (e.g., supplier, purity), instrumentation (model, calibration), and protocols in detail. For synthetic studies, report yields, spectral data (NMR, HPLC), and purity thresholds.
- Controls : Include positive/negative controls and replicate experiments to validate results.
- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Reference standardized guidelines for reporting (e.g., IUPAC nomenclature, SI units) .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental data and existing literature on this compound?
- Methodological Answer :
Principal Contradiction Analysis : Identify the dominant factor (e.g., assay conditions, solvent polarity) influencing discrepancies. For example, differences in IC₅₀ values may stem from variations in buffer pH or temperature .
Hypothesis Iteration : Redesign experiments to isolate variables (e.g., test compound stability under reported conditions).
Meta-Analysis : Statistically aggregate data from multiple studies to identify trends or outliers. Use tools like forest plots or sensitivity analysis .
Q. How to optimize computational and experimental methods for studying this compound’s mechanism of action?
- Methodological Answer :
- Computational : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding modes. Validate with experimental techniques like SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).
- Experimental : Use structure-activity relationship (SAR) studies to modify functional groups and correlate changes with activity. Cross-reference spectral data (e.g., X-ray crystallography) with computational predictions .
Q. What ethical and methodological standards apply when sourcing data or materials for this compound research?
- Methodological Answer :
- Data Sourcing : Follow institutional ethics guidelines for third-party data requests. For proprietary data, submit formal requests with detailed research plans (e.g., objectives, methodology, expected outcomes) to copyright holders .
- Material Sharing : Use repositories like PubChem or ChEMBL for open-access compounds. For novel derivatives, provide characterization data (e.g., NMR, HRMS) and deposition codes in public databases .
Q. How to validate the statistical robustness of findings in this compound studies?
- Methodological Answer :
- Power Analysis : Calculate sample sizes a priori to ensure sufficient statistical power (e.g., α=0.05, β=0.2).
- Error Reporting : Include confidence intervals, p-values, and effect sizes for key results. Use multivariate analysis (e.g., ANOVA) for studies with multiple variables.
- Reproducibility : Share raw data and analysis scripts (e.g., R, Python) in supplementary materials or repositories like Zenodo .
Data Presentation and Reporting
Q. What are best practices for presenting this compound research in academic manuscripts?
- Methodological Answer :
- Results : Use tables to summarize quantitative data (e.g., IC₅₀, Ki values) and figures for trends (e.g., dose-response curves). Label axes with units and error bars.
- Discussion : Contrast findings with prior work, emphasizing novel insights (e.g., newly identified binding sites). Address limitations (e.g., in vitro vs. in vivo relevance).
- Supplementary Materials : Include synthetic protocols, spectral data, and computational parameters for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


